molecular formula C12H19N3 B11817700 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11817700
M. Wt: 205.30 g/mol
InChI Key: IUUKMKSRWHYBGQ-UHFFFAOYSA-N
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Description

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine-derived compound featuring a pyrrolidine ring substituted with a propyl group at the nitrogen atom. The pyrrolidine moiety is fused to the pyridine core at the 3-position, while the amine group occupies the 2-position of the pyridine ring.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-2-8-15-9-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,11H,2,4,6,8-9H2,1H3,(H2,13,14)

InChI Key

IUUKMKSRWHYBGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the pyridine or pyrrolidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various catalysts. Reaction conditions can vary, but mild and metal-free conditions are often preferred to maintain the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are notable products .

Scientific Research Applications

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule.

Comparison with Similar Compounds

To contextualize 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, heterocyclic systems, and biological implications are highlighted.

Structural Analogues with Pyrrolidine/Piperazine Substitutions
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine Pyridine + pyrrolidine Propyl at pyrrolidine N C₁₁H₁₇N₃ 191.28 Enhanced lipophilicity due to propyl chain; potential for improved membrane permeability.
3-(pyrrolidin-1-yl)pyridin-2-amine Pyridine + pyrrolidine No alkyl chain at pyrrolidine N C₉H₁₃N₃ 163.22 Simpler structure; reduced steric hindrance compared to propyl-substituted analogues.
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine + piperazine Methyl at piperazine N C₁₀H₁₆N₄ 192.26 Piperazine introduces additional hydrogen-bonding sites; may influence solubility.
1-Cyclopropylpyrrolidin-3-amine Pyrrolidine Cyclopropyl at pyrrolidine N C₇H₁₄N₂ 126.20 Smaller substituent; cyclopropyl may enhance metabolic stability.

Key Observations :

  • Substituent Effects : The propyl group in the target compound likely increases lipophilicity compared to unsubstituted pyrrolidine (e.g., ) or cyclopropyl-substituted derivatives (e.g., ). This could enhance blood-brain barrier penetration or alter pharmacokinetics .
Pyridine Derivatives with Functional Group Variations
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine Methoxy at pyridine 2-position C₁₁H₁₁N₃O 201.23 Methoxy group may confer electron-donating effects; bipyridine systems are common in kinase inhibitors.
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine Pyrrolopyridine + pyrimidine Fused pyrrolopyridine-pyrimidine C₁₀H₈N₆ 212.21 Rigid fused-ring system; pyrimidine amine enhances DNA/RNA-targeting potential.
Crizotinib Pyridine + fluorophenyl Piperidine and fluorophenyl groups C₂₁H₂₂ClFN₄O 450.88 Clinically approved kinase inhibitor; demonstrates the therapeutic relevance of pyridine-based scaffolds.

Key Observations :

  • Positional Isomerism : The placement of substituents (e.g., amine at pyridine 2-position vs. 3-position) significantly impacts molecular interactions. For instance, Crizotinib’s pyridine-based structure () highlights the importance of substitution patterns in kinase inhibition.
Pharmacological Implications

While direct pharmacological data for 3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine are absent in the evidence, inferences can be drawn from analogues:

  • Antimicrobial Potential: Pyrrolidine-pyridine hybrids, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (), exhibit antimicrobial activity, suggesting the target compound may share similar properties.

Biological Activity

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, synthesis, and relevant case studies that highlight its significance in research.

Molecular Structure:

  • IUPAC Name: 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
  • Molecular Formula: C12H17N3
  • Molecular Weight: 201.29 g/mol

Structure Representation:

PropertyValue
CAS Number[Not Available]
Canonical SMILESCC(C1CCN(C1)C2=CC=CN=C2)C
InChI Key[Not Available]

3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine exhibits its biological effects primarily through modulation of neurotransmitter systems. It interacts with various receptors, including:

  • Dopamine Receptors: Potentially influencing dopaminergic pathways, which may affect mood and cognition.
  • Serotonin Receptors: Implicated in mood regulation and anxiety.

These interactions suggest a role in conditions such as depression and anxiety disorders.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Cognitive Enhancement: Preliminary studies suggest potential nootropic effects, enhancing learning and memory processes.
  • Anxiolytic Properties: May reduce anxiety in animal models, indicating a therapeutic potential in treating anxiety disorders.

Study 1: Cognitive Enhancement

A study published in Progress in Neuro-Psychopharmacology and Biological Psychiatry explored the cognitive-enhancing effects of various pyridine derivatives, including 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine. Results indicated significant improvements in memory retention and learning ability in rodent models compared to control groups .

Study 2: Anxiolytic Effects

Another research article investigated the anxiolytic properties of this compound through behavioral tests in mice. The findings demonstrated a marked reduction in anxiety-like behaviors, suggesting that the compound may act as a potential anxiolytic agent .

Synthesis Methods

The synthesis of 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. A common method involves:

  • Formation of the Pyridine Ring: Using appropriate precursors to form the pyridine structure.
  • Pyrrolidine Substitution: Introducing the propylpyrrolidine group through nucleophilic substitution reactions.

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